

physical and chemical properties of 2,3-dimethyl-3-pentanol

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Compound of Interest

Compound Name: 2,3-Dimethyl-3-pentanol

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An In-depth Technical Guide to 2,3-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-dimethyl-3-pentanol**, a tertiary heptyl alcohol. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visualizations of these chemical processes. The information is intended to support research and development activities where this compound may be used as a solvent, an intermediate in organic synthesis, or in the production of fragrances and flavors.^[1]

Core Properties of 2,3-Dimethyl-3-pentanol

2,3-Dimethyl-3-pentanol is a colorless, flammable liquid with a characteristic fruity or mellow fragrance.^{[1][2]} It is recognized for its good solubility in water.^[1]

Physicochemical and Spectroscopic Data

The quantitative properties of **2,3-dimethyl-3-pentanol** are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical processes, designing experimental setups, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O	[2][3][4]
Molecular Weight	116.20 g/mol	[2][3][4]
CAS Number	595-41-5	[2][3][4]
Appearance	Colorless liquid	[1][2]
Density	0.833 g/mL at 25 °C	[2]
Boiling Point	138.3 - 140 °C at 760 mmHg	[3]
Melting Point	-30.45 °C (estimate)	[3]
Flash Point	40.6 °C	[3]
Refractive Index (n _{20/D})	1.428	[3]
Solubility	Good solubility in water	[1]
Vapor Pressure	2.8 ± 0.5 mmHg at 25°C (Predicted)	[3]

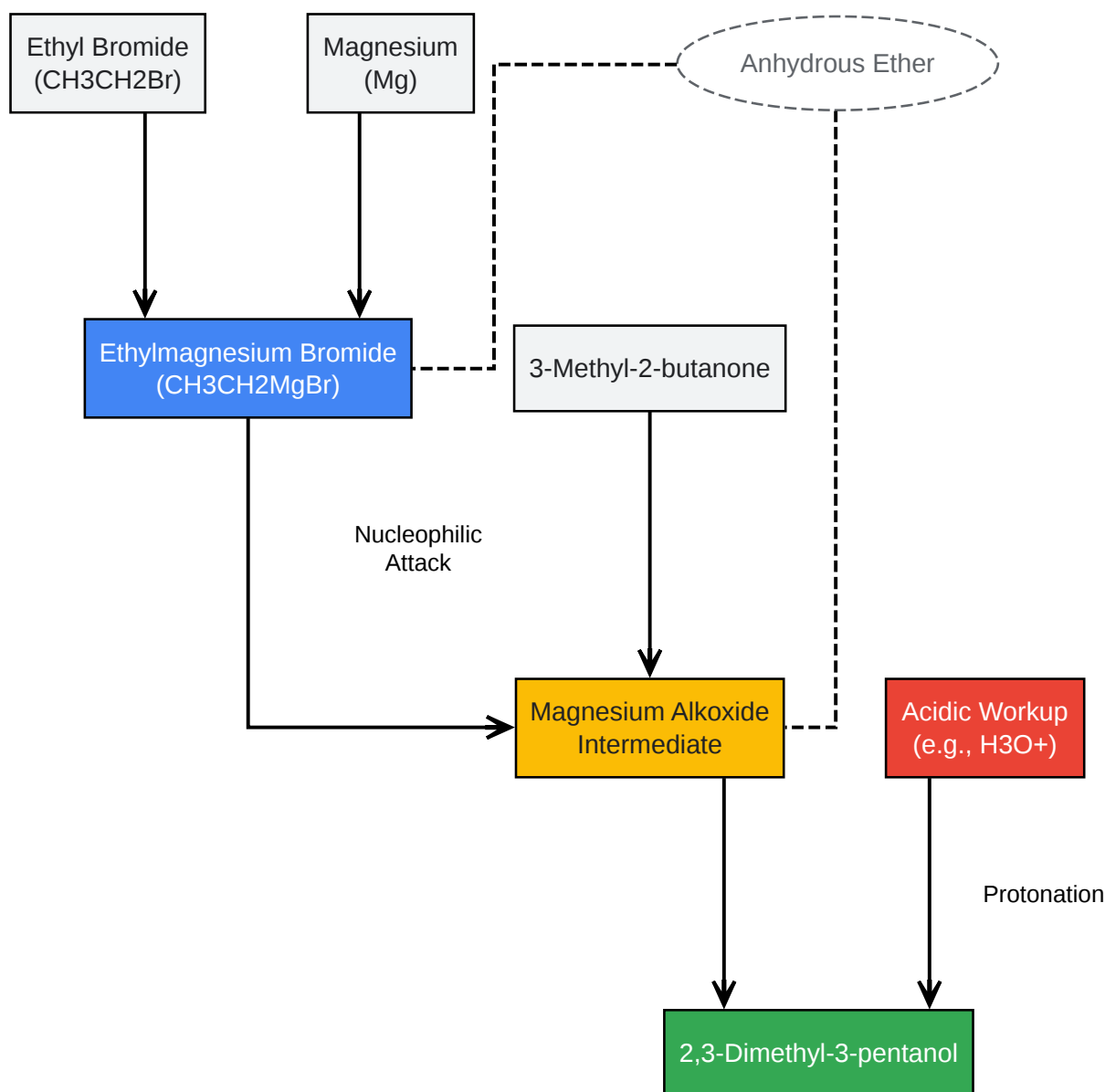
Spectroscopic data is crucial for the identification and characterization of **2,3-dimethyl-3-pentanol**. Various spectroscopic data sets are publicly available, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry.[1][5][6][7][8]

Chemical Synthesis and Reactions

2,3-Dimethyl-3-pentanol, as a tertiary alcohol, undergoes several characteristic reactions. Its synthesis is commonly achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds.

Grignard Synthesis of 2,3-Dimethyl-3-pentanol

The synthesis of **2,3-dimethyl-3-pentanol** can be accomplished by the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, 3-methyl-2-butanone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.



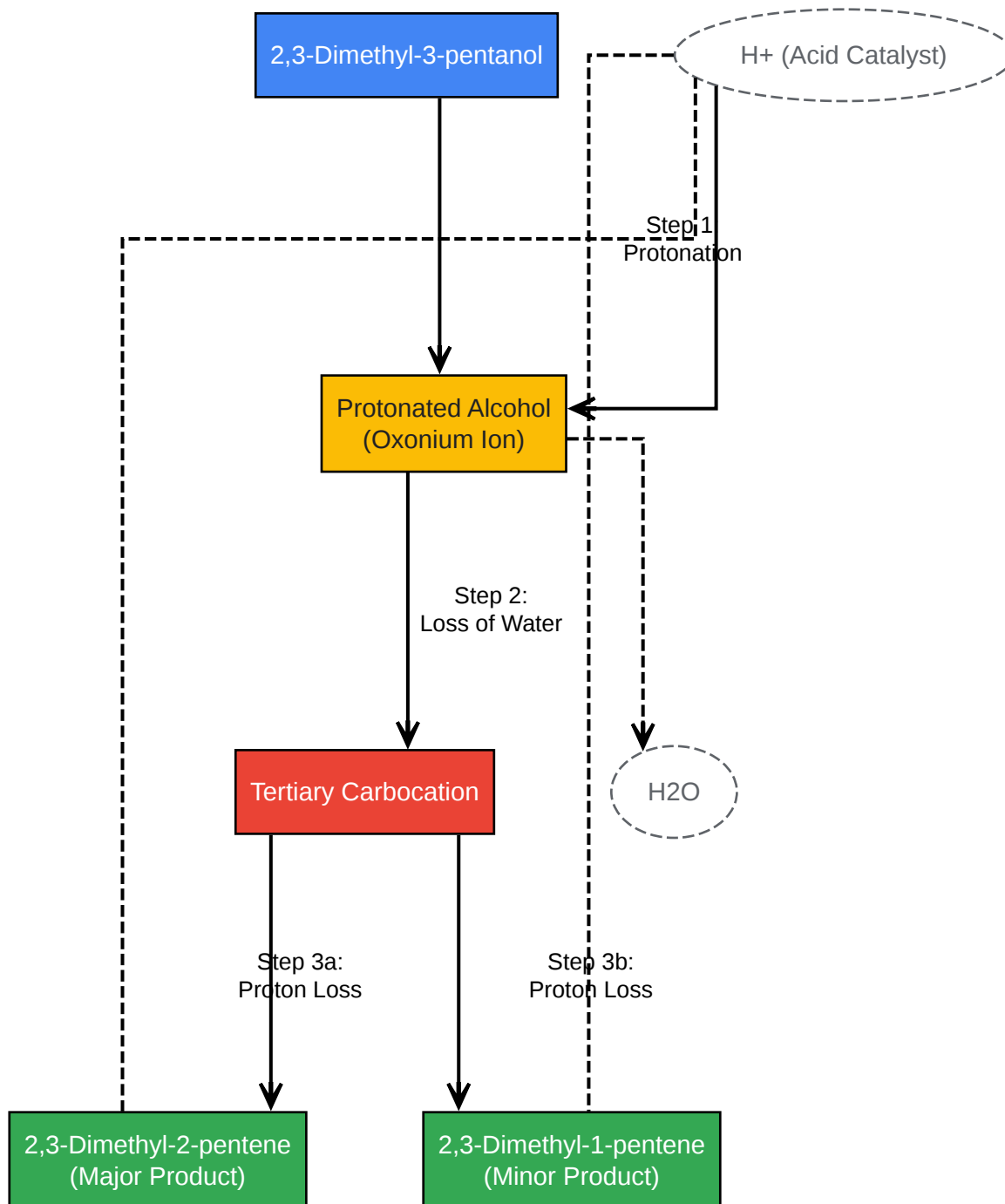
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Caption: Workflow for the Grignard synthesis of **2,3-dimethyl-3-pentanol**.

Dehydration of 2,3-Dimethyl-3-pentanol

The acid-catalyzed dehydration of **2,3-dimethyl-3-pentanol** is a classic elimination reaction that produces alkenes. This reaction typically requires heat and a strong acid catalyst, such as sulfuric acid or phosphoric acid.[9] The mechanism involves the protonation of the hydroxyl group, making it a good leaving group (water). Departure of water results in a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. Due to

the potential for rearrangements, a mixture of alkene products can be formed, with the major product generally being the most stable alkene (Zaitsev's rule).[10]



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Caption: Acid-catalyzed dehydration pathway of **2,3-dimethyl-3-pentanol**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of **2,3-dimethyl-3-pentanol**. These protocols are based on established chemical principles and may require optimization based on specific laboratory conditions.

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of **2,3-dimethyl-3-pentanol** from 3-methyl-2-butanone and ethyl bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Ethyl bromide
- 3-Methyl-2-butanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice
- Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- Preparation of Grignard Reagent:
 - Ensure all glassware is oven-dried to be completely anhydrous.
 - Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.

- Add anhydrous diethyl ether to the flask to cover the magnesium.
- Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
- Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
- Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve 3-methyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.
 - Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine all ether layers and wash them with brine.
 - Dry the ether solution over anhydrous magnesium sulfate.
 - Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

- Purify the crude product by fractional distillation.

Protocol 2: Acid-Catalyzed Dehydration

This protocol describes the dehydration of **2,3-dimethyl-3-pentanol** to form a mixture of alkenes.

Materials:

- **2,3-Dimethyl-3-pentanol**
- Concentrated sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous calcium chloride (CaCl_2)
- Apparatus: Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

- Reaction Setup:
 - Place **2,3-dimethyl-3-pentanol** in a round-bottom flask.
 - Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
 - Set up the apparatus for fractional distillation.
- Dehydration:
 - Gently heat the mixture. The lower-boiling alkene products will distill as they are formed.
 - Continue the distillation until no more product is collected.
- Workup and Purification:

- Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous calcium chloride.
- Purify the resulting alkene mixture by fractional distillation.
- The composition of the product mixture can be analyzed by gas chromatography (GC).

Safety Information

2,3-Dimethyl-3-pentanol is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

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